trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide

Description

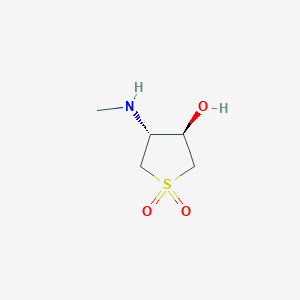

Chemical Identity trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide (CAS: 55261-00-2) is a sulfolane-derived compound characterized by a tetrahydrothiophene ring system with 1,1-dioxide (sulfone) groups. The molecule features a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) substituent at position 4 in the trans configuration . Its molecular formula is C₅H₁₁NO₃S, and it is a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or antimicrobial pathways.

Structural Features

The compound’s stereochemistry and functional groups govern its physicochemical properties:

- Hydroxyl group: Enhances hydrogen-bonding capacity, improving solubility in polar solvents.

- Methylamino group: Introduces basicity (pKa ~9–10) and influences receptor-binding interactions.

- Sulfone moiety: Increases metabolic stability compared to non-oxidized thiophenes.

Properties

Molecular Formula |

C5H11NO3S |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(3R,4R)-4-(methylamino)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C5H11NO3S/c1-6-4-2-10(8,9)3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

AZDGOTPNJUNJNK-WHFBIAKZSA-N |

Isomeric SMILES |

CN[C@H]1CS(=O)(=O)C[C@@H]1O |

Canonical SMILES |

CNC1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide typically involves the addition of specific reagents to a precursor molecule. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce a bromine atom into the precursor, followed by a series of reactions to replace the bromine with a hydroxyl group and introduce the methylamino group . The reaction conditions often include the use of water as a solvent and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of bulk reagents and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the oxygen atoms, forming a more saturated structure.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated thiophene derivative .

Scientific Research Applications

Chemistry: In chemistry, trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene1,1-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene1,1-dioxide

Structure: Features a 4-chlorophenylsulfonyl group at position 3 and an isobutylamino group at position 3. Key Differences:

- Substituent bulk: The sulfonyl and isobutyl groups increase molecular weight (C₁₄H₂₀ClNO₄S₂; MW: 390.95 g/mol) and lipophilicity (logP ~2.5), reducing aqueous solubility compared to the target compound .

- Biological relevance : The sulfonyl group may enhance binding to enzymes like carbonic anhydrase, while the isobutyl chain could improve membrane permeability.

3-Hydroxy-4-(phenethylamino)tetrahydrothiophene1,1-dioxide

Structure: Substitutes the methylamino group with a phenethylamino (-NHCH₂CH₂C₆H₅) group. Key Differences:

- Solubility: Increased hydrophobicity (logP ~1.8) compared to the methylamino analog (logP ~0.5), impacting bioavailability.

4-Aminotetrahydrothiophene-3-ol 1,1-dioxide (Isomeric Variants)

Structure: Lacks the methyl group on the amino substituent. Key Differences:

Comparative Data Table

*logP values estimated via computational models (e.g., XLogP3).

Biological Activity

trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene-1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, metabolic pathways, and effects on various biological systems.

Synthesis

The synthesis of trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene-1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are carefully controlled to yield the desired product with high purity. The compound can also be synthesized through various other methods involving different starting materials and reagents.

Pharmacological Properties

Research has indicated that trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene-1,1-dioxide exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines, including human colon and breast cancer cells .

- Metabolic Stability : Metabolism studies in animal models reveal that a significant proportion of the administered dose is excreted unchanged, suggesting a stable metabolic profile. For instance, in rats dosed intravenously at varying concentrations, a notable percentage of the dose was recovered unchanged in urine .

Toxicological Profile

The toxicological assessments have highlighted some adverse effects associated with high doses:

- Reproductive and Developmental Toxicity : In studies involving pregnant rabbits, high doses (700 mg/kg) resulted in decreased birth indices and increased stillbirths. The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was determined to be 60 mg/kg/day .

- Acute Toxicity : The compound exhibited acute toxicity in inhalation studies with rats showing significant mortality at high exposure levels. The LC50 values indicate a relatively high toxicity profile under certain conditions .

Case Studies

Several case studies have been conducted to evaluate the biological effects of trans-3-Hydroxy-4-(methylamino)tetrahydrothiophene-1,1-dioxide:

- In Vitro Antitumor Activity : A study assessed the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM depending on the cell line tested.

- Metabolic Fate in Rats : A detailed metabolic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified major metabolites in rat urine following administration. This study provided insights into the metabolic pathways involved and highlighted the importance of phase I and II metabolism in determining the pharmacokinetic profile of the compound .

Table of Biological Activities and Toxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.